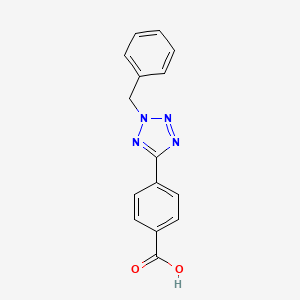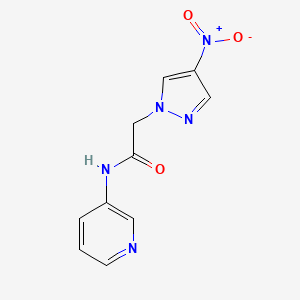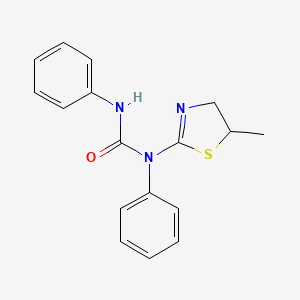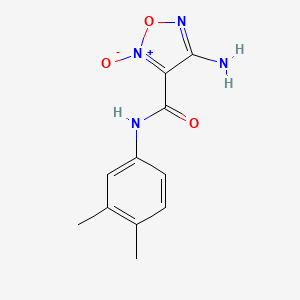
4-(2-benzyl-2H-tetrazol-5-yl)benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2-Benzyl-2H-1,2,3,4-tetrazol-5-yl)benzoic acid: is a compound that belongs to the class of tetrazoles, which are five-membered heterocyclic compounds containing four nitrogen atoms. Tetrazoles are known for their diverse biological activities and are often used as bioisosteres for carboxylic acids in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions:
Bromination and Cyanation: The synthesis of 4-(2-Benzyl-2H-1,2,3,4-tetrazol-5-yl)benzoic acid can begin with the bromination of benzoic acid derivatives, followed by cyanation using copper cyanide.
Cycloaddition Reaction: Another method involves the cycloaddition of nitrile intermediates with sodium azide under microwave-assisted conditions.
Industrial Production Methods: Industrial production often employs eco-friendly approaches such as using water as a solvent and moderate reaction conditions to achieve high yields .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Tetrazoles can undergo oxidation reactions, often facilitated by strong oxidizing agents.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Substitution reactions, particularly nucleophilic substitution, are common with tetrazoles.
Common Reagents and Conditions:
Oxidizing Agents: Acidic chlorides, anhydrides, and strong acids.
Reducing Agents: Lithium aluminum hydride.
Solvents: Water, acetonitrile.
Major Products: The major products formed from these reactions include various substituted tetrazoles and their derivatives .
Scientific Research Applications
Chemistry:
- Tetrazoles are used as ligands in coordination chemistry due to their ability to form stable complexes with metals .
Biology:
- They exhibit a wide range of biological activities, including antibacterial, anticancer, antifungal, anti-inflammatory, antimalarial, antitubercular, and antiviral properties .
Medicine:
- Tetrazoles are used as bioisosteres for carboxylic acids in drug design to improve the pharmacokinetic properties of drugs .
Industry:
Mechanism of Action
Molecular Targets and Pathways:
- Tetrazoles interact with various enzymes and receptors through non-covalent interactions, leading to a wide range of biological effects .
- They can stabilize negative charges through delocalization, similar to carboxylic acids, which affects their reactivity and interactions with biological molecules .
Comparison with Similar Compounds
Properties
Molecular Formula |
C15H12N4O2 |
|---|---|
Molecular Weight |
280.28 g/mol |
IUPAC Name |
4-(2-benzyltetrazol-5-yl)benzoic acid |
InChI |
InChI=1S/C15H12N4O2/c20-15(21)13-8-6-12(7-9-13)14-16-18-19(17-14)10-11-4-2-1-3-5-11/h1-9H,10H2,(H,20,21) |
InChI Key |
VSAYABJGPMPGLB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CN2N=C(N=N2)C3=CC=C(C=C3)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[(4-ethoxy-6-phenyl-1,3,5-triazin-2-yl)carbamoyl]-2-(trifluoromethyl)benzenesulfonamide](/img/structure/B11494662.png)
![ethyl 4-[({[1-(2,4-dichlorobenzyl)-3,7-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]sulfanyl}acetyl)amino]benzoate](/img/structure/B11494670.png)
![N,3-dibenzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine](/img/structure/B11494688.png)
![2-({1-[3-(trifluoromethyl)phenyl]-1H-tetrazol-5-yl}methyl)-1H-isoindole-1,3(2H)-dione](/img/structure/B11494689.png)
![3-[4-ethoxy-6-(hexylamino)-1,3,5-triazin-2-yl]-1,2,3,4,5,6-hexahydro-8H-1,5-methanopyrido[1,2-a][1,5]diazocin-8-one](/img/structure/B11494692.png)

![5-[({[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]methyl}sulfanyl)methyl]-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B11494703.png)
![2-(1-ethyl-2-methyl-1H-indol-3-yl)-5,7-dimethyl-1,3-diazatricyclo[3.3.1.1~3,7~]decane](/img/structure/B11494718.png)
![11-(3-bromo-4-methoxyphenyl)-3-(4-ethoxy-3-methoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B11494721.png)
![[9-(3,5-dichloro-4-propoxyphenyl)-3,3,6,6-tetramethyl-1,8-dioxo-2,3,4,5,6,7,8,9-octahydroacridin-10(1H)-yl]acetic acid](/img/structure/B11494728.png)
![N-[3-(2H-benzotriazol-2-yl)-2-methoxy-5-methylphenyl]-4-fluorobenzenesulfonamide](/img/structure/B11494734.png)

![4-{5-[(4-Chloro-3-methylphenoxy)methyl]-1,2,4-oxadiazol-3-yl}-2-methylquinoline](/img/structure/B11494746.png)
